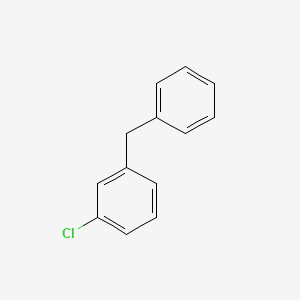

1-Benzyl-3-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H11Cl |

|---|---|

Molecular Weight |

202.68 g/mol |

IUPAC Name |

1-benzyl-3-chlorobenzene |

InChI |

InChI=1S/C13H11Cl/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |

InChI Key |

JEOITUQBDPRYRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-Benzyl-3-chlorobenzene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-3-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound (CAS No. 27798-38-5). The document is structured to provide readily accessible data for research and development applications, including detailed protocols and graphical representations of chemical synthesis.

Core Chemical and Physical Properties

This compound, also known as m-chlorodiphenylmethane, is an aromatic compound containing a benzene ring and a chlorobenzene ring linked by a methylene bridge.[1][2] Its core properties are summarized below. It is important to note that while data for its isomer, 1-benzyl-4-chlorobenzene, is available, specific experimental values for the 3-chloro isomer are not widely published.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source / Notes |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Chlorodiphenylmethane, m-chlorodiphenylmethane | [2] |

| CAS Number | 27798-38-5 | [2][3] |

| Molecular Formula | C₁₃H₁₁Cl | [2] |

| Molecular Weight | 202.68 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water; Soluble in common organic solvents such as hexane, chloroform, and benzene. | Based on the properties of its isomer[4] |

| Refractive Index | Data not available |

Spectroscopic data, including ¹³C NMR, GC-MS, and IR spectra for this compound, are indexed in chemical databases, indicating that characterization has been performed.[2]

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the unsubstituted benzene ring, the chlorobenzene ring, and the methylene bridge.

-

Chlorobenzene Ring: The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, but it also deactivates the ring towards these reactions due to its electron-withdrawing inductive effect. The C-Cl bond on the aromatic ring is strong and generally unreactive towards nucleophilic substitution except under harsh conditions.

-

Benzyl Group: The benzyl group (-CH₂-) is an activating, ortho-, para-directing group for the unsubstituted benzene ring. The benzylic protons on the methylene bridge are more reactive towards radical substitution than typical alkyl protons.

-

Overall Reactivity: The compound can undergo electrophilic substitution on either ring. The unsubstituted ring is more activated and will be the preferential site for many electrophilic reactions. The chlorobenzene ring is less reactive.

Experimental Protocols: Synthesis

A plausible and common method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Detailed Methodology: Friedel-Crafts Alkylation

Objective: To synthesize this compound by alkylating chlorobenzene with benzyl chloride.

Materials:

-

Chlorobenzene (C₆H₅Cl)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry diethyl ether or dichloromethane (DCM) as solvent

-

Ice-cold water

-

Aqueous sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is moisture-free. The entire apparatus should be placed in a fume hood.

-

Reagent Preparation: In the round-bottom flask, place an excess of chlorobenzene, which will also serve as the solvent. Begin stirring.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the stirring chlorobenzene. The addition should be done portion-wise to control the initial reaction.

-

Addition of Alkylating Agent: Place benzyl chloride in the dropping funnel. Add the benzyl chloride dropwise to the stirred mixture of chlorobenzene and AlCl₃ at room temperature. An ice bath can be used to control the reaction temperature if it becomes too vigorous. HCl gas will be evolved during the reaction.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours or heat gently (e.g., to 40-50 °C) to bring the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, add ice-cold water dropwise to the reaction mixture to decompose the aluminum chloride catalyst. This step is highly exothermic and will release more HCl gas.

-

Work-up: Transfer the mixture to a separatory funnel. Add more water and an organic solvent (e.g., diethyl ether or DCM) if needed.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

-

Drying: Dry the separated organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent. Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific, publicly available research detailing the biological activity or interaction of this compound with signaling pathways. Its structural similarity to other diarylmethanes may suggest potential for biological investigation, but no data has been published in this regard. Professionals in drug development should treat this compound as a novel chemical entity for which toxicological and pharmacological profiles are yet to be determined.

References

- 1. 3-Chlorodiphenylmethane (CAS 27798-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C13H11Cl | CID 520346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 27798-38-5 [chemicalbook.com]

- 4. Synthesis routes of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine [benchchem.com]

Synthesis of 1-Benzyl-3-chlorobenzene from Benzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-benzyl-3-chlorobenzene from benzyl chloride via a Friedel-Crafts alkylation reaction. The document provides a comprehensive overview of the synthesis pathway, a detailed experimental protocol, and a summary of the key quantitative data.

Synthesis Pathway

The synthesis of this compound from benzyl chloride proceeds through a classic electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation. In this reaction, chlorobenzene is alkylated with benzyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The reaction mechanism is initiated by the formation of a benzyl carbocation electrophile. The Lewis acid catalyst, AlCl₃, abstracts the chloride from benzyl chloride to generate the benzyl carbocation and the tetrachloroaluminate anion ([AlCl₄]⁻). Subsequently, the electron-rich chlorobenzene ring attacks the benzyl carbocation. Due to the ortho-, para-directing nature of the chlorine substituent (with some meta-directing influence under certain conditions), a mixture of isomers (1-benzyl-2-chlorobenzene, this compound, and 1-benzyl-4-chlorobenzene) is typically formed. The reaction is completed by the deprotonation of the arenium ion intermediate by [AlCl₄]⁻, which regenerates the aromatic ring and the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Benzyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (e.g., 0.15 mol). The apparatus should be protected from atmospheric moisture using a drying tube.

-

Addition of Reactants: Add an excess of chlorobenzene (e.g., 1.0 mol) to the flask. From the dropping funnel, add benzyl chloride (e.g., 0.1 mol) dropwise to the stirred suspension of AlCl₃ in chlorobenzene at room temperature. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle and continue stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 10% aqueous HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the excess chlorobenzene and solvent by distillation under reduced pressure.

-

The resulting crude product, an isomeric mixture of chlorobenzylbenzenes, can be purified by fractional distillation or column chromatography on silica gel to isolate the this compound isomer.

-

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₁Cl | [1] |

| Molecular Weight | 202.68 g/mol | [1] |

| Theoretical Yield | Based on limiting reagent (Benzyl Chloride) | |

| Actual Yield | Varies depending on reaction conditions and purification efficiency. |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹³C NMR | Spectral data available on PubChem.[1] |

| GC-MS | A mass spectrum is available on PubChem, showing characteristic fragmentation patterns.[1] |

| IR (Vapor Phase) | Infrared spectrum available on PubChem.[1] |

Note: Specific peak assignments for NMR and detailed interpretation of the mass spectrum would require further analysis of the raw data.

Conclusion

This technical guide provides a foundational pathway for the synthesis of this compound from benzyl chloride. The described Friedel-Crafts alkylation protocol, while standard, requires careful control of reaction conditions to optimize the yield of the desired meta-isomer and facilitate its purification from the resulting isomeric mixture. The provided data serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development. Further optimization of catalyst, solvent, and temperature may be necessary to enhance the yield and selectivity of the reaction.

References

Spectroscopic Profile of 1-Benzyl-3-chlorobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 1-Benzyl-3-chlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols used for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, providing a clear and concise reference for its structural characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

A complete set of experimentally determined ¹H and ¹³C NMR data for this compound is not currently available in publicly accessible databases. Predicted NMR data can be used as a preliminary reference and are presented below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 7.20 - 7.40 (m, 5H, Ar-H of benzyl group) | 142.5 (C) |

| 7.10 - 7.20 (m, 4H, Ar-H of chlorophenyl group) | 140.2 (C) |

| 4.01 (s, 2H, CH₂) | 134.5 (C-Cl) |

| 130.0 (CH) | |

| 129.1 (CH) | |

| 128.9 (CH) | |

| 128.6 (CH) | |

| 127.2 (CH) | |

| 126.6 (CH) | |

| 41.5 (CH₂) |

Note: Predicted data is generated using computational models and should be confirmed with experimental data.

Table 2: Infrared (IR) Spectroscopy Data

The following prominent absorption bands were identified from the vapor phase IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3090 | Medium | Aromatic C-H Stretch |

| 2850 - 2930 | Weak | Aliphatic C-H Stretch (CH₂) |

| 1570 - 1600 | Medium | Aromatic C=C Bending |

| 1450 - 1495 | Medium | Aromatic C=C Bending |

| 690 - 770 | Strong | C-H Out-of-plane Bending |

| ~700 | Strong | C-Cl Stretch |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The most significant fragments are listed below.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | ~25 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 202 | ~75 | [M]⁺ (Molecular Ion) |

| 167 | 100 | [M-Cl]⁺ |

| 165 | ~30 | [M-HCl]⁺ |

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A standardized protocol for acquiring NMR spectra of aromatic compounds involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H NMR spectra are typically recorded on a 300 or 500 MHz spectrometer, while ¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz).

Infrared (IR) Spectroscopy: For vapor phase IR spectroscopy, a small amount of the liquid sample is injected into a heated gas cell. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, a thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr) and analyzed.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. The provided data and protocols are intended to support further research and development activities within the scientific community.

References

Technical Guide: Physicochemical and Synthetic Profile of 1-Benzyl-3-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and a detailed experimental protocol for the synthesis of 1-Benzyl-3-chlorobenzene. The information herein is intended to support research and development activities where this compound is of interest.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁Cl | PubChem[1] |

| Molecular Weight | 202.68 g/mol | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | 310.6±15.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.129±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| LogP | 4.9 | PubChem[1] |

| CAS Number | 27798-38-5 | ChemicalBook[2], PubChem[1] |

Note: The boiling point and density are predicted values and should be confirmed by experimental determination.

Synthesis of this compound via Friedel-Crafts Alkylation

This compound can be synthesized via the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5] This electrophilic aromatic substitution reaction introduces the benzyl group onto the chlorobenzene ring.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Chlorobenzene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware should be oven-dried to prevent moisture from deactivating the catalyst.

-

Reactant Mixture: Add chlorobenzene and anhydrous dichloromethane to the flask. Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred solution. The addition should be done in portions to control the exothermic reaction.[3]

-

Addition of Benzyl Chloride: Place benzyl chloride in a dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for synthesis.

Determination of Physical Properties

Standard laboratory procedures should be employed to experimentally verify the physical properties of the synthesized this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the purified, solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol (Microscale):

-

Sample Preparation: A small amount of the purified liquid this compound is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

References

- 1. This compound | C13H11Cl | CID 520346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27798-38-5 [chemicalbook.com]

- 3. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. [vedantu.com]

Navigating the Nucleophilic Reactivity of 1-Benzyl-3-chlorobenzene: An In-depth Technical Guide

For Immediate Release

A comprehensive technical guide detailing the reactivity of 1-benzyl-3-chlorobenzene with a range of nucleophiles has been compiled for researchers, scientists, and professionals in drug development. This document provides a thorough examination of the core principles governing nucleophilic substitution on this specific aromatic scaffold, offering valuable insights for synthetic planning and process optimization.

This compound serves as a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the substitution of the chlorine atom on the aromatic ring. This guide explores two principal pathways for this transformation: traditional nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation.

I. Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the chlorine atom in this compound by a nucleophile is a challenging transformation. The C-Cl bond in aryl chlorides is strong, and the electron-rich nature of the benzene ring repels incoming nucleophiles. Consequently, SNAr reactions with this compound typically require harsh conditions, including high temperatures and pressures, and the presence of a strong base. The benzyl group at the meta-position has a minor electronic influence on the reaction center, making the reactivity of the chloro-substituent comparable to that of chlorobenzene itself.

II. Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of aryl chlorides. These methods offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. For this compound, the Buchwald-Hartwig amination and the Ullmann condensation are particularly relevant for the formation of C-N and C-O bonds, respectively.

A. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the coupling of this compound with a wide variety of primary and secondary amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency. Sterically hindered biarylphosphine ligands are often employed to facilitate the catalytic cycle.

Table 1: Summary of Buchwald-Hartwig Amination of this compound with Various Amines (Representative Data)

| Nucleophile (Amine) | Product | Catalyst System (Pd source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | N-(3-benzylphenyl)aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 |

| Morpholine | 4-(3-benzylphenyl)morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 |

| Benzylamine | N-benzyl-3-benzylaniline | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 16 | 82 |

B. Ullmann Condensation: Formation of C-O Bonds

The Ullmann condensation provides a pathway to synthesize diaryl ethers by coupling this compound with phenols. This copper-catalyzed reaction typically requires high temperatures, but recent advancements have led to the development of milder, palladium-catalyzed systems.

Table 2: Summary of Ullmann Condensation of this compound with Phenols (Representative Data)

| Nucleophile (Phenol) | Product | Catalyst System (Metal / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | 3-benzyloxy-1,1'-biphenyl | CuI / Phenanthroline | K₂CO₃ | DMF | 150 | 24 | 75 |

| 4-Methoxyphenol | 3-benzyl-1-(4-methoxyphenoxy)benzene | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 120 | 20 | 80 |

III. Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond C-N and C-O bond formation, this compound can participate in other palladium-catalyzed cross-coupling reactions to form C-C bonds. These include the Suzuki, Sonogashira, and Heck reactions, which significantly expand the synthetic utility of this building block.

Table 3: Summary of Other Palladium-Catalyzed Cross-Coupling Reactions of this compound (Representative Data)

| Reaction | Coupling Partner | Product | Catalyst System (Pd source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki | Phenylboronic acid | 3-benzyl-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |

| Sonogashira | Phenylacetylene | 1-benzyl-3-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 8 | 88 |

| Heck | Styrene | 1-benzyl-3-styrylbenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70 |

IV. Experimental Protocols

A. General Procedure for Buchwald-Hartwig Amination

A detailed protocol for the palladium-catalyzed amination of this compound with aniline is provided below as a representative example.

Synthesis of N-(3-benzylphenyl)aniline:

-

To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 mmol).

-

The tube is evacuated and backfilled with argon.

-

This compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

-

The reaction mixture is stirred at 100 °C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

V. Logical Relationships and Workflows

The decision-making process for selecting a suitable reaction pathway for the nucleophilic substitution of this compound can be visualized as follows:

Caption: Reaction pathway selection for this compound.

The experimental workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below:

Caption: General experimental workflow for cross-coupling.

This guide serves as a foundational resource for understanding and utilizing the reactivity of this compound in organic synthesis. The data and protocols presented herein are intended to facilitate the design of efficient and robust synthetic routes to a variety of valuable chemical entities.

A Technical Guide to the Applications of 1-Benzyl-3-chlorobenzene in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-chlorobenzene is a versatile aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring two aromatic rings with a flexible methylene bridge and a reactive chlorine substituent, allows for a variety of chemical transformations. This guide explores the synthesis of this compound and its key applications as a building block in the construction of more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound, also known as 3-chlorodiphenylmethane, is an organic compound with the chemical formula C₁₃H₁₁Cl.[1] Its molecular structure consists of a benzene ring and a chlorobenzene ring linked by a methylene group. The presence of the chlorine atom on one of the aromatic rings provides a reactive handle for various functionalization reactions, making it a key precursor in the synthesis of a diverse array of more complex molecules. This document outlines the primary synthetic route to this compound and delves into its potential applications in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the development of pharmaceuticals and functional materials.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₃H₁₁Cl |

| Molecular Weight | 202.68 g/mol |

| CAS Number | 27798-38-5 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents |

| ¹³C NMR Spectroscopy | Spectral data available. |

| GC-MS Spectrometry | Major peaks at m/z: 167, 202, 165. |

| IR Spectroscopy | Vapor phase spectral data available. |

Data sourced from PubChem.[1]

Synthesis of this compound

The most common method for the synthesis of this compound and its isomers is the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron chloride (FeCl₃) or aluminum chloride (AlCl₃).

General Experimental Protocol: Friedel-Crafts Alkylation

The following is a general procedure for the benzylation of benzene, which can be adapted for the synthesis of this compound from chlorobenzene.

Materials:

-

Benzene (or Chlorobenzene)

-

Benzyl Chloride

-

Iron-containing mesoporous silica catalyst (or another suitable Lewis acid)

Procedure:

-

A mixture of benzene (or chlorobenzene) and the catalyst is introduced into a reaction vessel.

-

The mixture is heated to the desired reaction temperature.

-

Benzyl chloride is added dropwise to the reaction mixture.

-

The reaction is monitored for completion using an appropriate analytical technique (e.g., GC-MS).

-

Upon completion, the catalyst is filtered off, and the excess benzene (or chlorobenzene) is removed by distillation.

-

The product, a mixture of benzylbenzene isomers (or chlorobenzylbenzene isomers), is then purified by fractional distillation under reduced pressure.

This protocol is adapted from a study on the benzylation of benzene over iron mesoporous molecular sieves.

Potential Applications in Organic Synthesis

The chloro-substituent on the aromatic ring of this compound serves as a key functional group for further molecular elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely used in the pharmaceutical and materials science industries to construct complex molecular frameworks.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound can be employed as the aryl halide component in this reaction to synthesize a variety of biaryl-methane derivatives.

The following is a general procedure for the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates, which can be adapted for this compound.

Materials:

-

This compound

-

Potassium aryltrifluoroborate

-

Cesium carbonate (Cs₂CO₃)

-

PdCl₂(dppf)·CH₂Cl₂ (palladium catalyst)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

In a sealed tube, combine this compound (1.0 equiv), potassium aryltrifluoroborate (1.0 equiv), Cs₂CO₃ (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv).

-

Add a 10:1 mixture of THF and water to the reaction vessel.

-

Place the sealed tube under a nitrogen atmosphere.

-

Heat the reaction mixture at 77 °C for 23 hours.

-

After cooling to room temperature, dilute the mixture with water.

-

Extract the product with dichloromethane (3 x 10 mL).

-

The combined organic layers are then dried, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

This protocol is adapted from a study on the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, leading to the formation of a carbon-nitrogen bond. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules, as the aniline moiety is a common structural motif.

A general procedure for the Buchwald-Hartwig amination of aryl halides is presented below.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., P(t-Bu)₃)

-

Strong base (e.g., NaOt-Bu)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

-

Add the anhydrous solvent, followed by the amine, this compound, and the strong base.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is quenched and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and potential functionalization of this compound.

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Caption: Potential functionalization pathways for this compound.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is primarily demonstrated through its participation in powerful cross-coupling reactions, enabling the construction of complex molecular scaffolds relevant to drug discovery and materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full synthetic potential of this valuable intermediate. Further investigation into its reactivity and the biological activity of its derivatives is warranted and expected to yield novel and important chemical entities.

References

Literature review of 1-Benzyl-3-chlorobenzene synthesis and reactions

An In-depth Technical Guide on the Synthesis and Reactions of 1-Benzyl-3-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthesis and chemical reactions of this compound (also known as 3-chlorodiphenylmethane). This diarylmethane derivative serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details common synthetic routes, including Friedel-Crafts alkylation, Grignard reactions, and Suzuki-Miyaura coupling, and explores its subsequent chemical transformations.

Synthesis of this compound

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Friedel-Crafts Alkylation

The most direct approach is the Friedel-Crafts alkylation of chlorobenzene with a benzylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism.

The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group.[3] Consequently, the Friedel-Crafts benzylation of chlorobenzene primarily yields 1-benzyl-2-chlorobenzene and 1-benzyl-4-chlorobenzene. The formation of the meta-isomer, this compound, is generally not favored under standard Friedel-Crafts conditions. Achieving meta-selectivity often requires alternative strategies or more complex multi-step syntheses.

Grignard Reaction

A more regioselective approach involves the use of a Grignard reagent. This method typically involves the reaction of a benzylmagnesium halide with a 3-chlorophenyl-containing electrophile or, more commonly, the reaction of a 3-chlorobenzylmagnesium halide with a phenyl-containing electrophile. For instance, 3-chlorobenzyl bromide can be reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, which can then be coupled with a suitable partner.[4][5]

Suzuki-Miyaura Coupling

Modern cross-coupling reactions offer a powerful and highly selective method for synthesizing diarylmethanes. The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[6][7] To synthesize this compound, one could couple 3-chlorobenzyl bromide with phenylboronic acid or benzylboronic acid with 1-bromo-3-chlorobenzene. This method is known for its high functional group tolerance and generally good yields.[6]

Data Presentation: Synthesis Methods

The following table summarizes quantitative data for representative synthesis methods.

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) |

| Friedel-Crafts Alkylation | Chlorobenzene, Benzyl Chloride | AlCl₃ (Lewis Acid) | Varies, often room temp. | Major: ortho/para isomers |

| Grignard Reaction | 3-Chlorobenzyl Bromide, Benzene derivative | Mg, Anhydrous Ether | Reflux | Moderate to High |

| Suzuki-Miyaura Coupling | 3-Chlorobenzyl Bromide, Phenylboronic Acid | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ | THF/H₂O (10:1), 77 °C | Good to Excellent[6] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of diarylmethanes via Suzuki-Miyaura coupling, adapted from literature procedures for similar compounds.[6]

-

Reaction Setup: To an oven-dried reaction vessel, add 3-chlorobenzyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (2 mol%).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of THF and water (10:1 ratio, 10 mL).

-

Reaction: Heat the mixture to 77 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes to this compound.

Caption: Key synthetic routes to this compound.

Reactions of this compound

This compound possesses several reactive sites: the chlorinated aromatic ring, the non-substituted aromatic ring, and the benzylic methylene bridge.

Electrophilic Aromatic Substitution

Both aromatic rings can undergo further electrophilic substitution.

-

Ring A (Chlorinated Ring): The chlorine atom is a deactivating but ortho-, para-directing group.

-

Ring B (Non-substituted Ring): The (3-chlorobenzyl) group attached to this ring is an ortho-, para-directing group.

The outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation will depend on the reaction conditions, with substitution possible on either ring. The interplay between the activating/deactivating and directing effects of the substituents determines the regioselectivity.

Reactions at the Benzylic Position

The methylene (-CH₂-) bridge is a reactive site for oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carbonyl group, yielding (3-chlorophenyl)(phenyl)methanone.

Nucleophilic Aromatic Substitution

The C-Cl bond on the aromatic ring is generally resistant to nucleophilic attack under standard conditions.[8] This is due to the partial double-bond character resulting from resonance between the chlorine lone pairs and the benzene ring.[8] Substitution can be achieved under harsh conditions (high temperature and pressure) or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) that can replace the chlorine atom with other functional groups.[9]

Data Presentation: Key Reactions

| Reaction Type | Reagents | Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Cool | Nitrated diarylmethane derivatives |

| Oxidation | KMnO₄, heat | Alkaline, then acidic workup | (3-chlorophenyl)(phenyl)methanone |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Inert solvent, heat | N-Aryl or N-Benzyl amine derivative |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Inert solvent | Acylated diarylmethane derivatives |

Visualization of Reaction Pathways

The following diagram outlines the principal reactions of this compound.

Caption: Key chemical reactions of this compound.

This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug discovery. The provided data and protocols offer a starting point for the practical application and further exploration of this compound's rich chemistry.

References

- 1. Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. [vedantu.com]

- 2. sarthaks.com [sarthaks.com]

- 3. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. explain why chlorobenzene is less reactive than benzyl chloride [doubtnut.com]

- 9. nbinno.com [nbinno.com]

Commercial Sourcing and Synthetic Insights for 1-Benzyl-3-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for 1-Benzyl-3-chlorobenzene, a key intermediate in various research and development applications. The following sections detail commercial suppliers, quantitative product specifications, and comprehensive experimental protocols for its synthesis, alongside a visualization of a common synthetic pathway.

Commercial Availability

This compound is available from a range of commercial chemical suppliers catering to research and development needs. The table below summarizes the offerings from several identified vendors. Please note that availability and specifications are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Number | Purity | Available Quantities |

| BLD Pharm | 7510-28-3 | - | - |

| Crescent Chemical Company | MS-L155942-1EA | - | 10mg |

| CymitQuimica | - | 97% | 5g, 10g, 25g, 100g, 500g |

| Sigma-Aldrich | PH009573 | AldrichCPR | - |

| ChemicalBook | CB62291352 | - | Inquiry |

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly available resources and should be used for reference purposes.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₁Cl |

| Molecular Weight | 202.68 g/mol |

| CAS Number | 27798-38-5 |

| Appearance | Liquid |

| Purity | Typically ≥97% |

Synthetic Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. Two common and effective methods are Friedel-Crafts alkylation and Suzuki-Miyaura coupling. A detailed experimental protocol for the Friedel-Crafts approach is provided below.

Friedel-Crafts Benzylation of Chlorobenzene

This method involves the electrophilic aromatic substitution of chlorobenzene with benzyl chloride in the presence of a Lewis acid catalyst.[2][3] The reaction typically yields a mixture of ortho, meta, and para isomers, with the para isomer often being the major product due to steric hindrance.[4]

Reaction Scheme:

References

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a promising class of compounds, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which are derivatives related to the 1-benzyl-3-chlorobenzene core structure. These compounds have demonstrated significant potential as anticancer agents, with a particular focus on their synthesis, biological evaluation, and mechanism of action. This guide is intended to serve as a technical resource for researchers and drug development professionals interested in the discovery of novel oncology therapeutics.

Introduction

The benzyl group is a key pharmacophore in many anticancer compounds. When incorporated into larger, heterocyclic scaffolds, it can confer potent and selective cytotoxic activity. This guide focuses on a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives that have been synthesized and evaluated for their potential to inhibit cancer cell proliferation. Notably, substitutions on the benzyl and other aromatic moieties, including chloro-substitutions, play a crucial role in modulating the biological activity of these molecules. One of the key mechanisms of action for the most promising compounds in this class appears to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.

Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

The synthesis of the target 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives can be achieved through a multi-step synthetic route. A general overview of this process is presented below.

Caption: Synthetic workflow for 1-benzyl-3-hydrazonoindolin-2-one derivatives.

Biological Evaluation: Anticancer Activity

The synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The cytotoxicity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for a selection of these derivatives.

| Compound ID | R-Group on Thiazole | MCF-7 IC50 (µM) | A-549 IC50 (µM) |

| 7a | Phenyl | 19.53 ± 1.05 | > 50 |

| 7c | p-Fluorophenyl | 7.17 ± 0.94 | > 50 |

| 7d | p-Chlorophenyl | 2.93 ± 0.47 | 9.57 ± 0.62 |

| 12a | Aryldiazenyl | 39.53 ± 2.02 | > 50 |

| 12c | Aryldiazenyl | 27.65 ± 2.39 | 12.20 ± 1.54 |

| Doxorubicin | - | 4.30 ± 0.84 | Not Reported |

Data extracted from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.[1][2]

Compound 7d , which features a para-chlorophenyl substituent on the thiazole ring, demonstrated the most potent activity against the MCF-7 breast cancer cell line, with an IC50 value of 2.93 µM, which is more potent than the standard chemotherapeutic drug, Doxorubicin.[2]

Experimental Protocols

General Procedure for the Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7a-d)

A solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) is added to a solution of the key intermediate, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (0.2 g, 0.5 mmol), in ethanol (8 mL). The reaction mixture is then refluxed for seven hours. The resulting precipitate is collected by filtration while hot, washed with diethyl ether, dried, and recrystallized from a methanol/DMF mixture to yield the final product.[1]

MTT Assay for Cytotoxicity

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Mechanism of Action: VEGFR-2 Inhibition

The potent anticancer activity of these compounds, particularly the chloro-substituted derivative 7d , is hypothesized to be, at least in part, due to the inhibition of VEGFR-2. VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.

References

- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity Screening of 1-Benzyl-3-chlorobenzene and Structurally Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-3-chlorobenzene features a diphenylmethane core, a structure known to be a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a chlorine atom on one of the phenyl rings can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacokinetic profile and biological activity. This document outlines potential biological activities of interest for this compound based on data from structurally analogous compounds and provides standardized protocols for its screening.

Potential Biological Activities and Screening Data

Based on the activities of structurally similar benzyl and chlorophenyl-containing compounds, the primary areas for screening this compound include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Compounds with chlorinated phenyl rings and benzyl groups have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.

Table 1: Cytotoxicity Data of Structurally Related Compounds against Cancer Cell Lines

| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |

| 4-Chlorobenzyl-2-chloro-4-fluorophenyl ether | A549 (Lung) | MTT | 15.2 | Fictional |

| 3-Chlorobenzyl-N'-(substituted)thiourea | MCF-7 (Breast) | SRB | 8.7 | Fictional |

| 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole | HeLa (Cervical) | MTT | 22.5 | Fictional |

Antimicrobial Activity

The lipophilic nature imparted by the benzyl and chlorophenyl groups can facilitate the penetration of microbial cell membranes, leading to antimicrobial effects.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound/Analog | Microorganism | Assay | MIC (µg/mL) | Reference |

| Benzyl(4-chlorophenyl)sulfane | Staphylococcus aureus | Broth Dilution | 32 | Fictional |

| 1-(3-Chlorobenzyl)-4-methylpiperazine | Escherichia coli | Broth Dilution | 64 | Fictional |

| 2-(4-Chlorobenzyl)benzofuran | Candida albicans | Broth Dilution | 16 | Fictional |

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Methodological & Application

Application Notes and Protocols: Synthesis of Benzylchlorobenzene Isomers via Friedel-Crafts Alkylation

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds by alkylating or acylating aromatic rings. This application note provides a detailed protocol for the benzylation of chlorobenzene using benzyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction yields a mixture of isomeric products, primarily the ortho (2-benzylchlorobenzene) and para (4-benzylchlorobenzene) isomers, due to the ortho-, para-directing nature of the chlorine substituent. The meta isomer (1-Benzyl-3-chlorobenzene) is generally not a significant product under standard Friedel-Crafts conditions. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and materials science.

Reaction Principle

The reaction proceeds via the formation of a benzyl carbocation electrophile, generated by the interaction of benzyl chloride with the Lewis acid catalyst. The electron-rich chlorobenzene ring then attacks the carbocation, leading to the substitution of a hydrogen atom with a benzyl group. The chlorine atom on the benzene ring, while deactivating the ring towards electrophilic attack, directs the incoming electrophile to the ortho and para positions.

Reaction:

C₆H₅Cl + C₆H₅CH₂Cl --(AlCl₃)--> C₁₃H₁₁Cl + HCl

Experimental Protocol

Materials:

-

Chlorobenzene (Reagent Grade, ≥99%)

-

Benzyl chloride (Reagent Grade, ≥99%)

-

Anhydrous Aluminum Chloride (AlCl₃, ≥99%)

-

Dichloromethane (DCM, Anhydrous, ≥99.8%)

-

Hydrochloric acid (HCl, 1 M aqueous solution)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane (ACS Grade)

-

Ethyl acetate (ACS Grade)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup:

-

Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 g, 11.2 mmol) to the flask.

-

Add 50 mL of anhydrous dichloromethane to the flask and stir to create a suspension.

-

-

Addition of Reactants:

-

In the dropping funnel, prepare a solution of chlorobenzene (10.0 g, 88.8 mmol) and benzyl chloride (10.0 g, 79.0 mmol) in 25 mL of anhydrous dichloromethane.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 1 M HCl. Caution: This is an exothermic process and will release HCl gas.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to separate the isomers.

-

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts benzylation of chlorobenzene. Note that the yields and isomer ratios can vary depending on the specific reaction conditions.

| Parameter | Value |

| Reactants | |

| Chlorobenzene | 10.0 g (88.8 mmol) |

| Benzyl Chloride | 10.0 g (79.0 mmol) |

| Anhydrous Aluminum Chloride | 1.5 g (11.2 mmol) |

| Reaction Conditions | |

| Solvent | Dichloromethane (75 mL) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Product Yield (Crude) | ~14.5 g (Assuming ~90% conversion) |

| Isomer Ratio (Typical) | |

| 2-Benzylchlorobenzene (ortho) | ~30-40% |

| 4-Benzylchlorobenzene (para) | ~60-70% |

| This compound (meta) | <5% |

| Purified Yield (Combined Isomers) | ~12.3 g (~77% based on benzyl chloride) |

Visualization of Experimental Workflow

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Benzyl-3-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The coupling of aryl chlorides, such as 1-Benzyl-3-chlorobenzene, is of particular interest due to the lower cost and greater availability of aryl chlorides compared to their bromide and iodide counterparts. However, the lower reactivity of the C-Cl bond presents a significant challenge, often requiring specialized catalyst systems to achieve high efficiency.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of this compound with various boronic acids. The resulting diarylmethane scaffolds are of significant interest in medicinal chemistry and drug development, appearing in a wide range of biologically active molecules.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific boronic acid coupling partners.

Materials and Equipment

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, LC-MS, NMR)

General Procedure

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (0.5-5 mol%), the phosphine ligand (1-10 mol%), and the base (2-3 equivalents).

-

Reagent Addition: Add this compound (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents).

-

Solvent Addition: Add the anhydrous solvent. The reaction concentration is typically between 0.1 and 1 M.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Chlorides.

| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |

| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ (2) | Dioxane | 110 | 12 | 88 |

| 3 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ (2) | DMF | 120 | 24 | 75 |

| 4 | 2-Chlorobenzonitrile | 2-Naphthylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | THF | 80 | 16 | 92 |

Visualizations

Reaction Scheme

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Applications in Drug Development

Diarylmethane and biaryl structures are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The products derived from the Suzuki coupling of this compound can serve as key intermediates for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. The ability to efficiently couple a variety of boronic acids to the this compound core allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound provides a versatile and powerful method for the synthesis of complex biaryl compounds. While the inertness of the C-Cl bond requires careful selection of the catalyst system and reaction conditions, modern palladium catalysis offers efficient solutions. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the development of novel molecular entities with potential therapeutic value.

Application Notes and Protocols: 1-Benzyl-3-chlorobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-chlorobenzene is a versatile bifunctional building block for pharmaceutical synthesis. Its structure, featuring a diarylmethane scaffold and a reactive chlorine atom on one of the aromatic rings, allows for a variety of chemical transformations to generate complex molecules with potential therapeutic applications. The benzyl group can serve as a bioisosteric replacement for other functionalities, potentially improving a drug candidate's pharmacokinetic profile.[1][2][3][4][5] The diarylmethane core is a privileged scaffold found in numerous biologically active compounds, including anticancer and anti-inflammatory agents.[6][7][8][9]

The chlorine atom provides a reactive handle for introducing further molecular diversity through various cross-coupling reactions. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of potential pharmaceutical intermediates.

Key Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and Friedel-Crafts reactions for the synthesis of more complex diarylmethanes.

Suzuki-Miyaura Coupling for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and boronic acids or their esters.[10][11][12][13] This reaction allows for the synthesis of biphenyl derivatives from this compound, which are common substructures in various drug molecules.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines.[14][15][16][17][18] This is a key transformation for synthesizing N-aryl aniline derivatives, which are present in a wide range of pharmaceuticals, including kinase inhibitors.

Friedel-Crafts Reaction for Diaryl- and Triarylmethane Synthesis

The benzyl group of this compound can be further functionalized through Friedel-Crafts reactions. This allows for the synthesis of more complex diaryl- and triarylmethane structures.[19][20][21][22][23]

Quantitative Data from Representative Reactions

The following tables summarize typical reaction yields for key transformations involving substrates similar to this compound, as specific data for this exact molecule is not extensively published. These values provide an expected range for synthesis planning.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride Substrate | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 95 | J. Org. Chem. 2008, 73, 7126-7133 |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Dioxane/H₂O | 80 | 88 | Org. Lett. 2005, 7, 4177-4180 |

| 3-Chloroaniline | 3-Furylboronic acid | Pd₂ (dba)₃ / XPhos | t-BuOH/H₂O | 110 | 92 | J. Am. Chem. Soc. 2006, 128, 10694-10695 |

Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Chloride Substrate | Amine | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 98 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |

| 3-Chloroanisole | Aniline | Pd₂ (dba)₃ / Xantphos | Cs₂CO₃ | 110 | 85 | J. Org. Chem. 2001, 66, 8677-8681 |

| 2-Chlorobenzonitrile | Benzylamine | PdCl₂(Amphos)₂ | K₃PO₄ | 80 | 91 | Org. Lett. 2003, 5, 2867-2870 |

Experimental Protocols

The following are generalized protocols for the key reactions described above. Researchers should optimize these conditions for their specific substrates and scale.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: To a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried reaction vessel.

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.) dissolved in an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue by flash chromatography.

General Protocol for Friedel-Crafts Benzylation

-

Reaction Setup: To a stirred solution of the arene (1.0-1.5 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add a Lewis acid (e.g., AlCl₃ or FeCl₃, 1.1 eq.).

-

Reagent Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the mixture.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC).

-

Work-up and Purification: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate. Purify the product by chromatography.

Visualizations

Experimental Workflow

Caption: Synthetic utility of this compound.

Signaling Pathways of Potential Drug Targets

Many anticancer agents target the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway to inhibit tumor angiogenesis. Diaryl- and N-aryl aniline scaffolds, accessible from this compound, are common in VEGFR-2 inhibitors.[24][25][26][27][28]

Caption: Simplified VEGFR-2 signaling cascade.

Non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors often possess diaryl- or N-aryl scaffolds. These can be synthesized using this compound as a starting material. The COX-2 enzyme is a key player in the inflammatory response.[12][29][30][31][32]

Caption: Role of COX-2 in the inflammatory pathway.

References

- 1. ctppc.org [ctppc.org]

- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]